2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-propanone with a suitable dioxane derivative in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further ensures the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Known for its use in the synthesis of amphetamines, phenylacetone has a similar ketone functional group but differs in its aromatic structure.
2-Propanone:
Uniqueness
What sets 2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]- apart is its dioxane ring structure, which imparts unique reactivity and potential for forming complex molecular architectures. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
652986-47-5 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]propan-2-one |
InChI |
InChI=1S/C10H18O3/c1-4-10-12-6-7(2)9(13-10)5-8(3)11/h7,9-10H,4-6H2,1-3H3/t7-,9-,10+/m1/s1 |
InChI Key |
CQQAMFHCLCAVLS-QNSHHTMESA-N |
Isomeric SMILES |
CC[C@H]1OC[C@H]([C@H](O1)CC(=O)C)C |
Canonical SMILES |
CCC1OCC(C(O1)CC(=O)C)C |
Origin of Product |
United States |
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